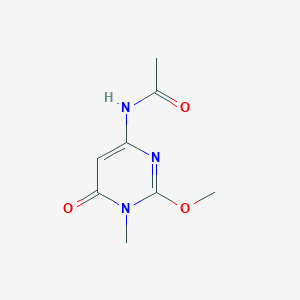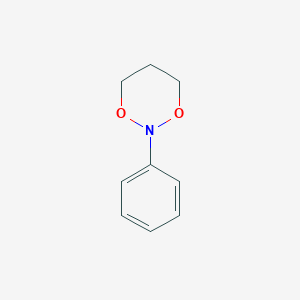![molecular formula C20H13BrN2O2 B303405 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303405.png)
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile, also known as ABPC, is a synthetic compound that belongs to the family of chromene derivatives. ABPC has gained significant attention in the scientific community due to its potential therapeutic properties, particularly in the field of cancer research.
作用机制
The mechanism of action of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile involves the inhibition of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile binds to the DNA-topoisomerase II complex, preventing the enzyme from completing its function and leading to DNA damage and cell death.
Biochemical and Physiological Effects:
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been reported to exhibit several biochemical and physiological effects. In addition to its cytotoxicity and apoptosis-inducing properties, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to inhibit cell migration and invasion, which are critical steps in cancer metastasis. Furthermore, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to induce autophagy, a process that involves the degradation of damaged cellular components, which may contribute to its anti-cancer properties.
实验室实验的优点和局限性
One of the advantages of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile is its potent cytotoxicity against various cancer cell lines, which makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile is its low solubility in water, which may pose challenges in drug development.
未来方向
There are several future directions for the study of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile. One of the potential areas of research is the development of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile-based drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile and its potential therapeutic applications in other diseases. Finally, the development of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile-based imaging agents may provide a valuable tool for cancer diagnosis and treatment monitoring.
In conclusion, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile is a synthetic compound that exhibits potent cytotoxicity against various cancer cell lines and has potential therapeutic properties. Further research is needed to fully understand its mechanism of action and potential applications in the field of cancer research.
合成方法
The synthesis of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile involves a multi-step process that includes the reaction of 4-bromoacetophenone with malononitrile to form 4-bromo-1,1-cyclohexanedione. The subsequent reaction of 4-bromo-1,1-cyclohexanedione with salicylaldehyde yields 3-(4-bromophenyl)-4-hydroxy-2H-chromen-2-one. Finally, the reaction of 3-(4-bromophenyl)-4-hydroxy-2H-chromen-2-one with ammonium acetate and sodium acetate leads to the formation of 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile.
科学研究应用
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Several studies have reported that 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways.
属性
产品名称 |
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile |
|---|---|
分子式 |
C20H13BrN2O2 |
分子量 |
393.2 g/mol |
IUPAC 名称 |
3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C20H13BrN2O2/c21-13-5-1-12(2-6-13)18-16(10-22)20(23)25-17-8-4-11-3-7-14(24)9-15(11)19(17)18/h1-9,18,24H,23H2 |
InChI 键 |
UDXFPBIMYWJEPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br)O |
规范 SMILES |
C1=CC(=CC2=C1C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)




![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)


![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)


![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)